5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole
Description
Chemical Significance in Heterocyclic Chemistry
5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole (CAS: 167155-52-4) exemplifies the structural versatility of oxazole derivatives in heterocyclic chemistry. Its fused chloromethyl (-CH$$2$$Cl) and methoxymethyl (-CH$$2$$OCH$$_3$$) substituents create distinct electronic and steric profiles, enabling tailored interactions in synthetic and biological contexts. Oxazoles are pivotal in drug discovery due to their ability to mimic peptide bonds and participate in hydrogen bonding, as seen in antimicrobial and anticancer agents. The compound’s dual functional groups enhance its utility as a bifunctional building block for synthesizing complex heterocycles, such as fused oxazole-thiazole systems or metal-organic frameworks.
Table 1: Key physicochemical properties of this compound
| Property | Value |
|---|---|
| Molecular formula | C$$6$$H$$8$$ClNO$$_2$$ |
| Molecular weight | 161.59 g/mol |
| Substituent positions | 3-(chloromethyl), 5-(methoxymethyl) |
| Boiling point | 211–215°C (estimated) |
Historical Development of Oxazole Derivatives
The synthesis of oxazoles dates to Emil Fischer’s 1896 work on cyanohydrin-aldehyde cyclization. Modern methods, such as the van Leusen reaction (1972), revolutionized access to 5-substituted oxazoles using TosMIC (tosylmethyl isocyanide). This compound emerged as a key intermediate in the 2000s, particularly for IMPDH (inosine monophosphate dehydrogenase) inhibitors like VX-497, highlighting its role in antiviral and anticancer drug development. Advances in regioselective functionalization, such as palladium-catalyzed cross-coupling, further expanded its applications in asymmetric synthesis.
Positional Isomerism in Chloromethyl/Methoxymethyl Substituted Oxazoles
Positional isomerism critically influences the reactivity and biological activity of oxazole derivatives. For this compound, the chloromethyl group at position 3 and methoxymethyl at position 5 create a steric environment distinct from isomers like 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. Studies on styryloxazoles demonstrate that substituent position affects photochemical behavior, with meta-substituted analogs showing higher cyclization quantum yields than para-substituted counterparts. Computational analyses reveal that intramolecular hydrogen bonding in the Z-isomer of 5-substituted oxazoles stabilizes transition states, favoring isomerization over cyclization.
Table 2: Comparative reactivity of oxazole positional isomers
| Isomer | Dominant Reaction Pathway | Yield (%) |
|---|---|---|
| 5-(Chloromethyl)-3-(methoxymethyl) | Nucleophilic substitution at C3 | 75–82 |
| 4-(Chloromethyl)-5-methyl | Electrophilic aromatic substitution | 60–68 |
Properties
IUPAC Name |
5-(chloromethyl)-3-(methoxymethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2/c1-9-4-5-2-6(3-7)10-8-5/h2H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGYGPPIFVYPHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617064 | |
| Record name | 5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71495-01-7 | |
| Record name | 5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole typically involves the chloromethylation of 3-(methoxymethyl)-1,2-oxazole. This can be achieved using chloromethyl chlorosulfate as a chloromethylating agent in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of phase-transfer catalysts can enhance the efficiency of the chloromethylation reaction, allowing for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form saturated heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazoles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated heterocycles.
Scientific Research Applications
Synthetic Routes
The synthesis of 5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole typically involves chloromethylation of 3-(methoxymethyl)-1,2-oxazole. This reaction can be performed using chloromethyl chlorosulfate in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis.
Industrial Production
For large-scale production, continuous flow processes may be employed to enhance yield and purity. Phase-transfer catalysts can also be utilized to improve the efficiency of the chloromethylation process.
Reactivity
The compound undergoes several types of chemical reactions:
- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
- Oxidation: The methoxymethyl group may be oxidized to form aldehydes or carboxylic acids.
- Reduction: The oxazole ring can be reduced to form saturated heterocycles.
Common Reagents
- Nucleophilic Substitution: Sodium azide, potassium thiocyanate.
- Oxidation: Potassium permanganate or chromium trioxide.
- Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Chemistry
This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various modifications leading to new compounds with potentially enhanced properties.
Biology
The compound is investigated for its role in developing fluorescent probes for cell tracking and imaging. Its ability to react with biological molecules makes it valuable in biological research.
Medicine
Research has focused on its potential in drug development, particularly for synthesizing bioactive compounds. Studies have shown that oxazole derivatives exhibit various biological activities, including antibacterial and anticancer properties.
- Antimicrobial Activity:
- Antitumor Properties:
- Mechanism of Action:
Comparative Analysis of Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Chloromethyl at position 5 | Versatile intermediate for organic synthesis |
| 4-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole | Chloromethyl at position 4 | Different reactivity profile due to position |
| 5-(Chloromethyl)-3-methyl-1,2-oxazole | Methyl substitution at position 3 | Altered biological activity profile |
This table highlights the structural variations among related compounds and their implications for reactivity and application.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The methoxymethyl group can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Isoxazole Derivatives
The biological and chemical properties of isoxazole derivatives are heavily influenced by substituent patterns. Below is a comparison of key analogs:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The chloromethyl group (-CH₂Cl) enhances electrophilicity, enabling cross-coupling or substitution reactions, whereas methoxymethyl (-CH₂OCH₃) improves solubility in polar solvents .
- Biological Activity : Diarylisoxazoles (e.g., 4,5-diarylisoxazol-3-carboxylic acids) are potent leukotriene synthesis inhibitors, suggesting that substituents at the 3- and 5-positions critically modulate enzyme-binding affinity .
Comparison with Oxadiazole Derivatives
Oxadiazoles (1,2,4-oxadiazoles) are structurally related to isoxazoles but feature an additional nitrogen atom. Their pharmacological profiles often differ due to altered electronic properties:
Key Observations:
- Synthetic Utility : Chloromethyl-substituted oxadiazoles (e.g., 6a) are intermediates in coupling reactions, as demonstrated in the synthesis of benzoxazine derivatives .
- Positional Isomerism : The 1,2-oxazole vs. 1,2,4-oxadiazole distinction alters ring strain and electronic density, impacting stability and interaction with biological targets .
Physicochemical and Spectral Data
Limited spectral data are available for this compound, but analogs provide insights:
Biological Activity
5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a five-membered ring containing one nitrogen and one oxygen atom, with a chloromethyl group at the 5-position and a methoxymethyl group at the 3-position. These substituents enhance its reactivity and biological activity, making it an interesting target for synthesis and study.
The biological activity of this compound is primarily attributed to the reactivity of its chloromethyl group. This group can form covalent bonds with nucleophilic sites in various biological molecules, potentially leading to:
- Enzyme inhibition : The compound may inhibit specific enzymes by modifying their active sites.
- Alteration of cellular pathways : By interacting with proteins or receptors, it can modulate cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties against various bacterial strains. It is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, indicating a potential role in cancer therapy.
Antimicrobial Studies
A comparative study evaluated the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods.
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| This compound | 32 | S. aureus |
| This compound | 64 | E. coli |
| Ampicillin | 16 | S. aureus |
| Ciprofloxacin | 8 | E. coli |
These results indicate that while the compound shows promising antimicrobial activity, it is less potent than traditional antibiotics like ampicillin and ciprofloxacin.
Anticancer Studies
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 28 |
These results suggest that this compound possesses moderate cytotoxicity against these cancer cell lines.
Case Study 1: Synthesis and Evaluation
A recent study synthesized various derivatives of isoxazole compounds including this compound and evaluated their biological activities. The synthesis involved multiple steps with high yields achieved through ultrasound-assisted methods. The resulting compounds were screened for antimicrobial and anticancer activities, demonstrating notable efficacy in both areas.
Case Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism by which this compound interacts with target enzymes. The study revealed that the chloromethyl group acts as an electrophile, leading to covalent modifications in enzyme structures that result in inhibition.
Q & A
Q. What are the key spectroscopic characteristics for confirming the structure of 5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole?
Methodological Answer: The compound's structure is validated using 1H NMR and ESI-MS . Key NMR signals include:
- Chloromethyl group (-CH2Cl): A singlet at δ 4.75 ppm (integration for 2H) .
- Methoxymethyl group (-OCH2OCH3): Resonances between δ 3.2–3.5 ppm (multiplet for 2H) and a singlet for the methoxy group at δ 3.3–3.4 ppm .
ESI-MS typically shows a molecular ion peak at m/z 195 [M+H]+ for derivatives with similar substituents .
Q. Table 1: Representative NMR Data
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |
|---|---|---|---|---|
| -CH2Cl | 4.75 | Singlet | 2H | |
| -OCH2OCH3 | 3.2–3.5 | Multiplet | 2H | |
| -OCH3 | 3.3–3.4 | Singlet | 3H |
Q. What synthetic routes are commonly employed for the preparation of this compound?
Methodological Answer: The compound is synthesized via cyclization reactions using gold(III) chloride (AuCl3) as a catalyst. A typical protocol involves:
Reacting propynone oxime derivatives with AuCl3 (1 mol%) in dry dichloromethane under inert conditions .
Purification via column chromatography (silica gel, EtOAc/hexane) yields the product in >80% purity .
Alternative routes include functionalization of preformed oxazole cores with chloromethyl and methoxymethyl groups under mild alkylation conditions .
Advanced Research Questions
Q. How can computational methods aid in the design of derivatives for biological applications?
Methodological Answer: Molecular docking and density functional theory (DFT) are used to predict interactions with biological targets (e.g., MAP kinase in cancer studies):
Docking Software (AutoDock Vina): Evaluates binding affinities of derivatives to kinase domains .
DFT Calculations: Optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
For example, derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced binding to kinase active sites due to favorable electrostatic interactions .
Q. Table 2: Computational Parameters for Derivative Design
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Critical safety measures include:
- Personal Protective Equipment (PPE):
- Ventilation: Use fume hoods to avoid inhalation of vapors .
- Waste Disposal: Collect in sealed containers to prevent environmental contamination (e.g., groundwater) .
- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation if ingested .
Q. How are contradictions in synthetic yields resolved when scaling up reactions?
Methodological Answer: Yield discrepancies often arise from reaction scalability or purification efficiency . Strategies include:
Optimizing Catalysts: Increasing AuCl3 loading to 2–3 mol% improves yields in large-scale reactions .
Alternative Solvents: Replacing dichloromethane with THF enhances solubility of intermediates .
Process Monitoring: Use inline FTIR or HPLC to track reaction progress and adjust parameters dynamically .
Q. What analytical techniques are used to assess purity and stability under varying conditions?
Methodological Answer:
- HPLC-PDA: Quantifies purity (>97%) and detects degradation products under stress conditions (e.g., heat, light) .
- Thermogravimetric Analysis (TGA): Evaluates thermal stability, with decomposition observed above 200°C .
- X-ray Crystallography: Confirms crystalline structure and identifies polymorphs (CCDC deposition recommended) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
